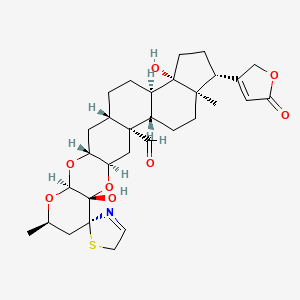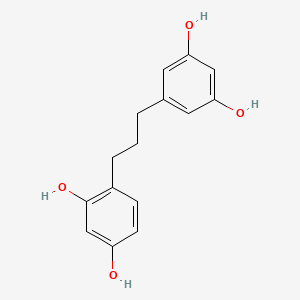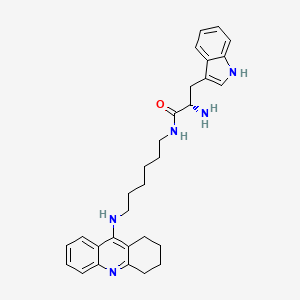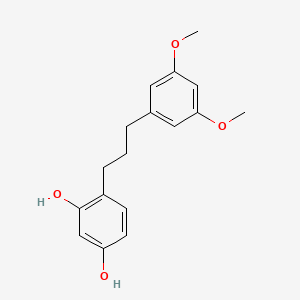
4-(3-(3,5-Dimethoxyphenyl)propyl)benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
レゾルシノール化合物21は、レゾルシノールの誘導体であり、化学式C₆H₄(OH)₂を持つフェノール系化合物です。レゾルシノールは、その抗菌作用と消毒作用で知られており、さまざまな産業用途と医薬品用途で広く使用されています。レゾルシノール化合物21は、その母体化合物と同様に、科学研究や産業用途において価値のある独自の化学的性質を示します。
2. 製法
合成経路と反応条件: レゾルシノール化合物21は、いくつかの方法で合成できます。一般的な方法の1つは、レゾルシノールを酢酸と塩化亜鉛を触媒としてアシル化する方法です。生成物を次に水酸化ナトリウムを用いてクロロ酢酸と反応させて、カルボキシル基を酸塩化物に変換します。 酸塩化物を次にジクロロメタンに溶解し、さまざまなアミノ薬と反応させて最終化合物を得る .
工業的製造方法: レゾルシノールの工業的製造には、通常、ベンゼンをプロピレンでジアルキル化して1,3-ジイソプロピルベンゼンを得ることが含まれます。 この中間体は次に酸化とホック転位を受けて、レゾルシノールとアセトンを生成する . 製造プロセスには、ブラジリアンウッド抽出物の蒸留またはアサフェティダやガルバナムなどの樹脂を水酸化カリウムと融解することも含まれる .
3. 化学反応解析
反応の種類: レゾルシノール化合物21は、次のようなさまざまな化学反応を起こします。
一般的な試薬と条件:
酸化剤: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
置換試薬: 臭素や塩素などの求電子試薬は、置換反応に使用されます。
縮合試薬: アルデヒドとケトンは、縮合反応に一般的に使用されます。
主要な生成物:
酸化生成物: キノン
置換生成物: ハロゲン化レゾルシノール誘導体
縮合生成物: さまざまなカルボニル含有化合物
4. 科学研究への応用
レゾルシノール化合物21は、次のような幅広い科学研究への応用があります。
準備方法
Synthetic Routes and Reaction Conditions: Resorcinol compound 21 can be synthesized through several methods. One common method involves the acylation of resorcinol with acetic acid and zinc dichloride as catalysts. The product is then reacted with chloroacetic acid using sodium hydroxide to convert the carboxyl group to an acid chloride. The acid chloride is then dissolved in dichloromethane and reacted with various amino drugs to produce the final compound .
Industrial Production Methods: Industrial production of resorcinol typically involves the dialkylation of benzene with propylene to obtain 1,3-diisopropylbenzene. This intermediate is then subjected to oxidation and Hock rearrangement to yield resorcinol and acetone . The production process can also involve the distillation of Brazilwood extract or the melting of resins such as asafoetida and galbanum with potassium hydroxide .
化学反応の分析
Types of Reactions: Resorcinol compound 21 undergoes various chemical reactions, including:
Oxidation: Resorcinol can be oxidized to quinones in the presence of oxidizing agents.
Substitution: It undergoes electrophilic aromatic substitution reactions typical of phenols.
Condensation: It can form condensation products with aldehydes, ketones, and other carbonyl-containing compounds.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution Reagents: Electrophilic reagents such as bromine and chlorine are used for substitution reactions.
Condensation Reagents: Aldehydes and ketones are commonly used in condensation reactions.
Major Products:
Oxidation Products: Quinones
Substitution Products: Halogenated resorcinol derivatives
Condensation Products: Various carbonyl-containing compounds
科学的研究の応用
Resorcinol compound 21 has a wide range of scientific research applications, including:
作用機序
レゾルシノール化合物21は、いくつかの機序を介して効果を発揮します。
角質溶解作用: ケラチンを分解することにより、硬い、うろこ状の、または粗い皮膚を除去するのに役立ちます.
抗酸化作用: 電子または水素原子を酸化種に供与し、酸化ストレスを軽減する.
甲状腺抑制: 甲状腺のペルオキシダーゼを阻害し、甲状腺ホルモンの合成を阻害する.
6. 類似化合物の比較
レゾルシノール化合物21は、次のような他の類似化合物と比較できます。
カテコール(1,2-ジヒドロキシベンゼン): 構造は似ていますが、ヒドロキシル基の位置が異なります。
ハイドロキノン(1,4-ジヒドロキシベンゼン): これも似ていますが、ヒドロキシル基がパラ位にあります。
フェノール(ヒドロキシベンゼン): ヒドロキシル基を1つだけ含んでいます。
ユニークさ: レゾルシノール化合物21は、その特定の置換パターンとそれに起因する化学的性質によりユニークです。反応性と安定性のバランスを示し、化学、生物学、医学、産業におけるさまざまな用途に適しています。
類似化合物との比較
Resorcinol compound 21 can be compared with other similar compounds such as:
Catechol (1,2-dihydroxybenzene): Similar in structure but differs in the position of hydroxyl groups.
Hydroquinone (1,4-dihydroxybenzene): Also similar but with hydroxyl groups in the para position.
Phenol (hydroxybenzene): Contains only one hydroxyl group.
Uniqueness: Resorcinol compound 21 is unique due to its specific substitution pattern and the resulting chemical properties. It exhibits a balance of reactivity and stability, making it suitable for various applications in chemistry, biology, medicine, and industry.
特性
分子式 |
C17H20O4 |
|---|---|
分子量 |
288.34 g/mol |
IUPAC名 |
4-[3-(3,5-dimethoxyphenyl)propyl]benzene-1,3-diol |
InChI |
InChI=1S/C17H20O4/c1-20-15-8-12(9-16(11-15)21-2)4-3-5-13-6-7-14(18)10-17(13)19/h6-11,18-19H,3-5H2,1-2H3 |
InChIキー |
FKEXLBVQKBTEJO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)CCCC2=C(C=C(C=C2)O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-[[2-[1-[(4-ethoxy-2,6-difluorophenyl)methyl]-4-fluoro-5-methylpyrazol-3-yl]-5-methoxypyrimidin-4-yl]amino]pyridine-3-carboxylate](/img/structure/B10836278.png)
![[(1R,2R,3S,4R)-2,3-dihydroxy-4-[(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclopentyl]methyl sulfamate](/img/structure/B10836291.png)
![4-(1-Methylpyrazol-4-yl)-7-[[2-(trifluoromethyl)morpholin-4-yl]methyl]quinoline-2-carboxamide](/img/structure/B10836292.png)
![2-(3-aminopyrrolidin-1-yl)-6-chloro-N-[2-morpholin-4-yl-2-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]quinoline-5-carboxamide](/img/structure/B10836299.png)

![4-[4-Cyclohexylbenzyl[[2-(trifluoromethyl)benzyl(pentafluorophenylsulfonyl)amino]acetyl]amino]-2-hydroxybenzoic acid](/img/structure/B10836322.png)
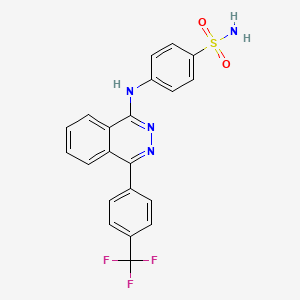
![N'-[(Z)-anthracen-9-ylmethylideneamino]-N-(3-chlorophenyl)butanediamide](/img/structure/B10836329.png)
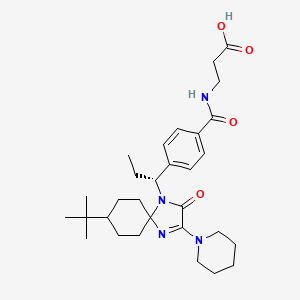

![2-[4-(dimethylamino)-1-[(4-ethoxy-2,6-difluorophenyl)methyl]pyrazol-3-yl]-5-methoxy-N-pyridin-4-ylpyrimidin-4-amine](/img/structure/B10836340.png)
